(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
Description
(2Z)-1-Ethoxy-3,7-dimethylocta-2,6-diene (CAS: 22882-89-9) is a monoterpene ether with the molecular formula C₁₂H₂₂O and a molecular weight of 182.308 g/mol . It is characterized by a conjugated diene system with a Z-configuration at the C2 double bond and an ethoxy group at C1. This compound is structurally related to geraniol and citral derivatives, which are prominent in natural essential oils and fragrance chemistry. Its logP value of 4.26 suggests moderate hydrophobicity, making it suitable for applications in flavoring agents, perfumery, and pharmaceutical intermediates .
Analytical methods such as reverse-phase HPLC using a Newcrom R1 column (acetonitrile/water/phosphoric acid mobile phase) have been optimized for its separation and quantification .
Properties
CAS No. |
22882-89-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCOCC=C(C)CCC=C(C)C |
Other CAS No. |
22882-89-9 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Diene Backbone
The initial step involves preparing the 2Z-diene acid or ester substrate:
- LDA (Lithium diisopropylamide)-induced condensation : An alkan-2-one (e.g., 3-methylbutan-2-one) is condensed with ethyl 3-methylbut-2-enoate under LDA base conditions to form the (2Z)-3,7-dimethyl-2,6-octadienoic acid or ester. This step controls the stereochemistry of the double bond to favor the Z-isomer.
Introduction of the Ethoxy Group
Functional Group Transformations and Purification
- The diene esters can be subjected to peroxymercuriation followed by sodium borohydride demercuriation to generate 1,2-dioxolane derivatives, demonstrating the chemical robustness of the diene and ethoxy groups.
- Purification is generally performed by chromatographic techniques such as HPLC using reverse-phase columns with acetonitrile-water mobile phases, sometimes with acidic modifiers like phosphoric or formic acid for better separation and MS compatibility.
Reaction Parameters and Yields
Analytical and Structural Confirmation
- The stereochemistry and purity of the compound are confirmed by 1H NMR spectroscopy , including NOE experiments to verify the Z-configuration.
- Mass spectrometry and chromatographic retention times are used to confirm molecular weight and purity.
- Computational descriptors and InChI/InChIKey identifiers are available for structural verification.
Summary of Research Findings
- The LDA-induced condensation method is a reliable approach to synthesize the key Z-diene acid intermediates with high stereochemical control.
- The ethoxy group introduction is compatible with the diene system and can be achieved without isomerization.
- Peroxymercuriation/demercuration reactions demonstrate the chemical stability of the compound and allow for further derivatization.
- Reverse-phase HPLC methods provide effective means for purification and analysis, scalable for preparative purposes.
- The synthetic strategies developed for analogues of marine natural products provide a versatile platform for preparing this compound and derivatives.
This detailed overview consolidates diverse authoritative sources, emphasizing synthetic routes, reaction conditions, and analytical methods for this compound preparation, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Geometric Isomers: (2E)-1-Ethoxy-3,7-dimethylocta-2,6-diene
The E-isomer, ethyl geranyl ether (CAS: 40267-72-9), shares the same molecular formula but differs in the stereochemistry at C2. Key distinctions include:
- Odor Profile : The E-isomer exhibits a floral-rose aroma, while the Z-isomer (target compound) may have a subtler or greener scent due to steric effects .
- Synthesis : Ethyl geranyl ether is often synthesized via acid-catalyzed etherification of geraniol, whereas the Z-isomer may require stereoselective methods .
Table 1: Isomer Comparison
| Property | (2Z)-Isomer (22882-89-9) | (2E)-Isomer (40267-72-9) |
|---|---|---|
| Boiling Point | Not reported | ~245°C (estimated) |
| LogP | 4.26 | 4.18 (predicted) |
| Applications | Flavoring, chromatography | Perfumery, cosmetics |
Functional Group Analogues
Neryl Methyl Ether (CAS: 2565-83-5)
This compound replaces the ethoxy group with methoxy. Key differences:
- Molecular Weight : 168.28 g/mol (vs. 182.308 for the target compound) .
- Volatility : Higher vapor pressure (0.356 mm Hg at 25°C) due to the smaller methoxy group .
- Applications : Widely used in synthetic rose fragrances.
1,1-Diethoxy-3,7-dimethylocta-2,6-diene (CAS: 7492-66-2)
An acetal derivative of citral:
Citral Isomers: Geranial (E) and Neral (Z)
Citral (a mixture of geranial (E) and neral (Z)) is a key biosynthetic precursor. Comparisons include:
- Oxidation Sensitivity : Citral is prone to air oxidation, whereas the ethoxy group in the target compound enhances stability .
- Antimicrobial Activity : Citral isomers show strong antibacterial effects (e.g., in Cinnamomum essential oils), but the ethoxy derivative’s bioactivity remains understudied .
Table 2: Citral vs. Target Compound
Research Findings and Implications
- Stereochemical Impact : The Z-configuration in this compound reduces its volatility compared to the E-isomer, making it preferable for long-lasting fragrances .
- Environmental Safety : Unlike citral, the ethoxy derivative lacks extensive ecotoxicological data, though its structural analogs (e.g., 1,1-diethoxy) show low bioaccumulation .
- Synthetic Utility : The compound’s ethoxy group enables facile derivatization into acetals or glycosides for pharmaceutical applications .
Q & A
Basic: What are the optimal synthetic routes for (2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene, considering stereochemical control?
Answer:
The synthesis of the Z-isomer requires precise control of reaction conditions to favor cis-configuration. Catalytic methods using transition metals (e.g., palladium or ruthenium complexes) can promote selective formation of the Z-isomer. For example, hydrogenation of alkynes with Lindlar catalyst or stereospecific alkylation of allylic alcohols (e.g., nerol derivatives) with ethoxy groups under acidic conditions . Solvent polarity and temperature are critical: non-polar solvents at low temperatures minimize isomerization. Purification via silica gel chromatography or fractional distillation ensures stereochemical integrity .
Basic: How can researchers confirm the Z-configuration of the double bond in this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. The coupling constant () between protons on C2 and C3 in H NMR distinguishes Z ( Hz) from E isomers ( Hz). Nuclear Overhauser Effect (NOE) experiments can confirm spatial proximity of protons across the double bond. X-ray crystallography, as demonstrated in related terpene derivatives, provides definitive structural proof .
Advanced: How does the stereochemistry of this compound influence its biological activity in antifungal assays?
Answer:
The Z-configuration significantly impacts bioactivity. In fungicidal studies of structurally similar 3,7-dimethylocta-2,6-dienamides, Z-isomers (e.g., compound 5a) showed higher activity against rice blast fungus (18.3% inhibition) compared to E-isomers (43.3% inhibition in 5e), suggesting steric and electronic interactions with fungal enzymes are conformation-dependent . Computational docking studies can model these interactions by comparing binding affinities of Z vs. E isomers.
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for geranyl ether derivatives across studies?
Answer:
Discrepancies often arise from assay variability. Standardize conditions (e.g., cell line selection, incubation time, and solvent controls). For example, in adipogenesis studies, 3T3-L1 preadipocyte differentiation protocols must align in serum concentration and induction timing to ensure reproducibility . Validate compound purity via HPLC or GC-MS, as impurities like E-isomers or oxidation products can skew results .
Basic: What spectroscopic markers distinguish this compound from its (2E)-isomer?
Answer:
Key differences include:
- IR : The Z-isomer shows a weaker C=C stretch (~1650 cm) due to reduced symmetry.
- C NMR : The allylic carbons (C3 and C7) exhibit distinct chemical shifts (δ 16–18 ppm for Z vs. δ 20–22 ppm for E) due to shielding effects.
- Mass Spectrometry : Fragmentation patterns differ; Z-isomers often lose ethoxy groups more readily due to steric strain .
Advanced: What role does the ethoxy group play in the compound's reactivity during epoxidation?
Answer:
The ethoxy group acts as a directing moiety in electrophilic additions. In TiO-SiO aerogel-mediated epoxidation, allylic ethoxy groups stabilize transition states via hydrogen bonding with peroxo intermediates, favoring regioselectivity at the 2,3-position. This mechanism is supported by kinetic data showing higher epoxidation rates for ethoxy-substituted alkenes compared to non-functionalized analogs .
Basic: What are the challenges in isolating high-purity this compound, and how are they addressed?
Answer:
Challenges include isomerization during purification and sensitivity to light/heat. Mitigation strategies:
- Use amber glassware and inert atmospheres (N/Ar) to prevent photo-isomerization.
- Low-temperature flash chromatography with hexane/ethyl acetate gradients minimizes thermal degradation.
- Analytical HPLC with chiral columns (e.g., Chiralcel OD-H) resolves Z/E mixtures .
Advanced: How can in silico modeling predict the interaction of this compound with fungal CYP450 enzymes?
Answer:
Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models correlate substituent effects with activity. For example, docking studies using fungal CYP51 (a cytochrome P450 enzyme) reveal that the Z-isomer’s ethoxy group forms hydrogen bonds with active-site residues (e.g., Tyr118), enhancing binding affinity. Free energy calculations (MM-PBSA) validate these interactions .
Basic: What are the documented stability issues of this compound under various storage conditions?
Answer:
The compound is prone to oxidation and isomerization. Stability is maximized by:
- Storage in sealed, light-resistant containers at –20°C under nitrogen.
- Addition of antioxidants (e.g., BHT at 0.1% w/w) to inhibit peroxide formation.
- Regular monitoring via TLC or GC to detect degradation .
Advanced: What methodological approaches study the compound's role in modulating adipogenesis, as suggested by related terpene derivatives?
Answer:
Mechanistic studies involve:
- Gene Expression Analysis : qRT-PCR to measure adipogenic markers (e.g., PPARγ, C/EBPα) in 3T3-L1 cells treated with the compound .
- Lipid Accumulation Assays : Oil Red O staining quantifies intracellular lipid droplets.
- Transcriptomics : RNA-seq identifies pathways (e.g., Wnt/β-catenin) regulated by the compound. Dose-response curves and isoform-specific inhibitors validate target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
